![molecular formula C6H9N3 B039084 N-methyl-1-(pyrazin-2-yl)methanamine CAS No. 120739-79-9](/img/structure/B39084.png)
N-methyl-1-(pyrazin-2-yl)methanamine
Overview
Description
N-methyl-1-(pyrazin-2-yl)methanamine belongs to a class of compounds that have attracted interest for their unique chemical structures and potential applications in various fields, including coordination chemistry and materials science. This interest is driven by their intriguing molecular architecture and reactive functionalities.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as demonstrated by Becerra et al. (2021), who reported the ambient-temperature synthesis of a novel compound with an 81% yield through a condensation reaction involving a drying agent. Such methodologies highlight the diverse synthetic routes available for producing these compounds, showcasing the importance of optimizing conditions for high yields and purity (Becerra, Cobo, & Castillo, 2021).
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
N-methyl-1-(pyrazin-2-yl)methanamine and its derivatives have been studied for their role as chemical inhibitors in human liver microsomes, particularly affecting cytochrome P450 (CYP) isoforms. These enzymes metabolize a wide range of drugs, and understanding the selectivity of chemical inhibitors can help predict drug-drug interactions. The compound's utility in phenotyping studies highlights its importance in drug metabolism research (Khojasteh et al., 2011).
Synthetic and Medicinal Perspective of Pyrazole Derivatives
Research on methyl-substituted pyrazoles, a category closely related to this compound, emphasizes their wide spectrum of biological activities. These compounds are potent medicinal scaffolds, displaying various pharmacological properties. The synthesis approaches and medical significance of these derivatives have been extensively reviewed, showcasing their application potential in medicinal chemistry (Sharma et al., 2021).
Pyrazine Derivatives in Pharmacology
Pyrazine derivatives, including compounds structurally related to this compound, have been synthesized and evaluated for diverse pharmacological effects. These compounds have shown significant potential in antiproliferative, anti-infective, and various other pharmacological activities. The rapid growth in the number of investigated compounds underlines the chemical class's relevance in drug development (Doležal & Zítko, 2015).
Pyrazine Generation from Maillard Reaction
In food science, this compound-related compounds, specifically pyrazines, are of interest due to their contribution to flavors through the Maillard reaction. Strategies to control the generation of pyrazines during food processing are crucial for enhancing desirable flavors or minimizing unwanted off-flavors, demonstrating the compound's applicability beyond pharmacology (Yu et al., 2021).
Future Directions
While specific future directions for “N-methyl-1-(pyrazin-2-yl)methanamine” were not found in the search results, research into similar compounds continues to be an active area of study. For instance, the development of novel ruthenium complexes displaying high performance in the catalytic asymmetric transfer hydrogenation of ketones with 2-propanol has been a focus of recent research .
properties
IUPAC Name |
N-methyl-1-pyrazin-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-7-4-6-5-8-2-3-9-6/h2-3,5,7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLXKLMQYQPDPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587926 | |
Record name | N-Methyl-1-(pyrazin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120739-79-9 | |
Record name | N-Methyl-1-(pyrazin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-1-(2-pyrazinyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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